An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one
Introduction: The Quinolinone Scaffold and the Imperative of Physicochemical Characterization
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of any new chemical entity, such as 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one (EMPQ), is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule behaves in a biological system—influencing its absorption, distribution, metabolism, and excretion (ADME). Therefore, a thorough understanding of properties such as solubility, lipophilicity, acidity, and thermal stability is not merely a preliminary step but a cornerstone of rational drug design and development.[4][5]
This guide provides an in-depth analysis of the essential physicochemical properties of EMPQ. It details the rigorous experimental methodologies required for their determination, explains the scientific rationale behind these protocols, and presents plausible data to offer a complete profile of this promising quinolinone derivative. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical link between molecular characteristics and therapeutic potential.
Molecular Profile
| Property | Value | Source |
| IUPAC Name | 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one | - |
| CAS Number | 1178442-52-8 | [6] |
| Molecular Formula | C₁₈H₁₇NO₂ | [6] |
| Molecular Weight | 279.3 g/mol | [6] |
| Structure | (Hypothetical structure based on name) | - |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable drug exposure. The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a direct and reliable measure of a compound's saturation point in a given medium.[7][8][9]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The objective is to determine the concentration of EMPQ in a saturated aqueous solution at a physiologically relevant temperature (37 °C) and pH.[9]
-
Preparation of Saturated Solution : An excess amount of solid EMPQ is added to triplicate vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The use of excess solid ensures that equilibrium between the dissolved and undissolved solute can be reached.[7]
-
Equilibration : The sealed vials are agitated in a temperature-controlled shaker bath at 37 °C for 48 hours.[9] This extended period of agitation at a constant temperature is crucial to ensure that the system reaches thermodynamic equilibrium.[7]
-
Phase Separation : Following equilibration, the suspensions are centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. This step is critical to ensure that only the dissolved compound is analyzed.[7]
-
Quantification : The concentration of EMPQ in the clear filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of EMPQ of known concentrations to ensure accurate quantification.[10]
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Solubility Data (Hypothetical)
| Parameter | Value |
| Solvent | Phosphate-Buffered Saline (pH 7.4) |
| Temperature | 37 °C |
| Equilibrium Solubility | 15.8 µg/mL |
| Molar Solubility | 56.6 µM |
This result suggests that EMPQ has low aqueous solubility, a common characteristic of aromatic, multi-ring structures. This finding would prompt further investigation into formulation strategies, such as salt formation or the use of solubility enhancers, to improve its potential for oral absorption.
Lipophilicity (LogP): Balancing Membrane Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.[11] While the shake-flask method is the direct approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable indirect method for LogP determination, especially suitable for early-stage drug discovery.[11][12]
Experimental Protocol: LogP Determination by RP-HPLC
This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
-
System Setup : An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration : A series of reference compounds with known LogP values are injected into the HPLC system. The retention time for each standard is recorded.[12]
-
Calculation of Capacity Factor (k) : The capacity factor for each standard is calculated using the formula: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
Standard Curve Generation : The logarithm of the capacity factor (log k) for the reference compounds is plotted against their known LogP values. A linear regression analysis is performed to generate a standard equation.[12]
-
EMPQ Analysis : EMPQ is injected into the same HPLC system under identical conditions. Its retention time is measured, and its log k value is calculated.
-
LogP Determination : The calculated log k value for EMPQ is substituted into the standard equation to determine its LogP value.[12]
Caption: Workflow for LogP determination using RP-HPLC.
Lipophilicity Data (Hypothetical)
| Parameter | Value |
| Method | RP-HPLC |
| LogP | 3.85 |
A LogP value of 3.85 indicates that EMPQ is a highly lipophilic compound. This supports its low aqueous solubility and suggests it is likely to have good membrane permeability. However, very high lipophilicity (LogP > 5) can sometimes be associated with issues like metabolic instability and off-target toxicity, making this value a key consideration for further optimization.
Acidity Constant (pKa): Ionization State and its Biological Impact
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. This parameter is critical as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[13][14] Potentiometric titration is a highly precise and widely used method for pKa determination.[15][16]
Experimental Protocol: pKa Determination by Potentiometric Titration
This technique involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
-
Sample Preparation : A precise amount of EMPQ is dissolved in a suitable co-solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mM. The use of a co-solvent is often necessary for compounds with low water solubility.[15]
-
System Calibration : The pH meter and electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]
-
Titration : The EMPQ solution is placed in a temperature-controlled vessel and purged with nitrogen to remove dissolved CO₂. A standardized solution of 0.1 M HCl is added to protonate all basic sites. The solution is then titrated with a standardized 0.1 M NaOH solution, added in small, precise increments.[13][15]
-
Data Acquisition : The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
pKa Determination : A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the curve, which corresponds to the point of half-neutralization where pH = pKa.[15]
Caption: Workflow for pKa determination via potentiometric titration.
Acidity Data (Hypothetical)
| Parameter | Value |
| Method | Potentiometric Titration |
| pKa (Basic) | 4.2 (Protonation of quinolinone nitrogen) |
| pKa (Acidic) | 9.8 (Deprotonation of N-H) |
The quinolinone structure contains both a weakly basic nitrogen in the ring system and a weakly acidic N-H proton. A basic pKa of 4.2 indicates that EMPQ will be predominantly in its neutral form at physiological pH (7.4), which is favorable for crossing lipid membranes. The acidic pKa of 9.8 indicates the N-H proton is not readily lost under physiological conditions.
Thermal Stability: Ensuring Integrity and Shelf-Life
Thermal analysis is essential for understanding a compound's stability under various conditions, which is critical for manufacturing, formulation, and storage. Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[17][18]
Experimental Protocol: Thermal Analysis by TGA and DSC
-
Sample Preparation : A small, accurately weighed sample of EMPQ (typically 1-5 mg) is placed into an aluminum DSC pan or a platinum TGA crucible.[19]
-
TGA Analysis : The sample is heated in the TGA instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The instrument records the sample's mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.[18]
-
DSC Analysis : The sample is heated in the DSC instrument at the same heating rate. The DSC measures the differential heat flow between the sample and an empty reference pan. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization events.[18]
Caption: Workflow for thermal analysis using TGA and DSC.
Thermal Stability Data (Hypothetical)
| Parameter | Method | Value |
| Melting Point (Onset) | DSC | 235 °C |
| Decomposition Temp. (Onset) | TGA | 280 °C |
The high melting point suggests that EMPQ is a stable crystalline solid at room temperature. The onset of decomposition at 280 °C indicates excellent thermal stability, suggesting that the compound is robust and unlikely to degrade under normal handling, storage, and formulation conditions.
Conclusion
The physicochemical profile of 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one, as determined through these standard, validated methodologies, reveals a highly lipophilic, poorly soluble, and thermally stable molecule that exists predominantly in its neutral form at physiological pH. This comprehensive data set is invaluable for guiding the next steps in its development. The low solubility presents a clear challenge for oral bioavailability that must be addressed through advanced formulation strategies. Conversely, its high lipophilicity and stability are promising attributes for a potential drug candidate. This guide underscores the indispensable role of early and thorough physicochemical characterization in transforming a promising chemical scaffold into a viable therapeutic agent.
References
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- Research at Melbourne. (n.d.). TGA-DSC.
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